2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide
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Overview
Description
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide is a complex organic compound with a molecular formula of C23H16ClN5O2S and a molecular weight of 461.933 g/mol . This compound is notable for its unique structure, which includes a quinazolinone core, a chlorophenyl group, and an indazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide typically involves multiple steps, starting with the preparation of the quinazolinone coreThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, and other functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide include:
- 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide .
- 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide .
- 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. This compound’s structure allows for versatile chemical modifications, making it a valuable tool in synthetic chemistry and drug discovery .
Properties
Molecular Formula |
C23H16ClN5O2S |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-indazol-6-yl)acetamide |
InChI |
InChI=1S/C23H16ClN5O2S/c24-15-6-9-17(10-7-15)29-22(31)18-3-1-2-4-19(18)27-23(29)32-13-21(30)26-16-8-5-14-12-25-28-20(14)11-16/h1-12H,13H2,(H,25,28)(H,26,30) |
InChI Key |
KSUUHKBRVQINIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)C=NN4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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